molecular formula C8H15N3 B13508073 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B13508073
M. Wt: 153.22 g/mol
InChI Key: OUTQFHQADLCSRW-UHFFFAOYSA-N
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Description

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a β-ketoester or β-diketone, followed by alkylation to introduce the methyl group at the 1-position of the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

Compared to these similar compounds, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and other research fields .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-3-(1-methylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C8H15N3/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3

InChI Key

OUTQFHQADLCSRW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(N=C1)C)CN

Origin of Product

United States

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